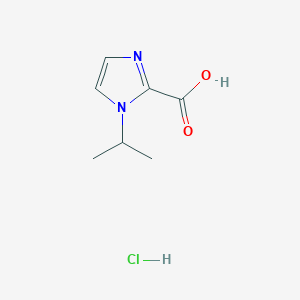

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various imidazole derivatives, which are structurally related to the compound . Imidazole derivatives are a class of compounds that have a wide range of applications, including use as ionic liquids, antifungal agents, and building blocks for synthesizing active-site model compounds of enzymes .

Synthesis Analysis

The synthesis of imidazole derivatives can involve different strategies, such as the reaction of N-methyl imidazole with other reagents to form functionalized ionic liquids , or the coupling of iodinated aromatic compounds with imidazole followed by further functionalization . For example, the synthesis of 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazole chloride involves the reaction of N-methyl imidazole, hydrochloric acid, and epichlorohydrin . Another synthesis method includes the Cu-catalyzed coupling of 2-iodoanisole with imidazole . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy . These techniques help in confirming the structure of the synthesized compounds and in understanding the position of functional groups within the molecule. The structure of imidazole derivatives is crucial for their chemical reactivity and physical properties.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, they can be used to synthesize other ionic liquids or polyelectrolytes . They can also serve as intermediates for the synthesis of compounds with potential biological activity, such as antifungal agents or fluorescent probes for mercury ion detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as conductivity, solvation abilities, and heat stability, are important for their practical applications . For example, the ionic liquid 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazole chloride shows high conductivity and heat stability up to 230°C, and it can dissolve many inorganic salts and cellulose . These properties are influenced by the molecular structure and the presence of functional groups, which can be tailored to achieve desired characteristics.

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole rings are known to be amphoteric, showing both acidic and basic properties . This allows them to participate in various chemical reactions, making them versatile in their interactions with biological targets . They are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature .

Biochemical Pathways

Imidazole derivatives are known to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The amphoteric nature of imidazole compounds suggests that their activity could be influenced by the ph of their environment .

Safety and Hazards

Propiedades

IUPAC Name |

1-propan-2-ylimidazole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-4-3-8-6(9)7(10)11;/h3-5H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYOIRYCVNTOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)

![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)

![7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020358.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)

![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B3020376.png)